1-(5-bromo-2-hydroxyphenyl)-3-oxocyclobutane-1-carboxylic acid
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Overview
Description
1-(5-bromo-2-hydroxyphenyl)-3-oxocyclobutane-1-carboxylic acid is a chemical compound that features a brominated phenol group attached to a cyclobutane ring with a carboxylic acid and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-bromo-2-hydroxyphenyl)-3-oxocyclobutane-1-carboxylic acid typically involves the bromination of 2-hydroxyacetophenone followed by cyclization and carboxylation reactions. The bromination is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The cyclization can be achieved through intramolecular aldol condensation, and the carboxylation is often performed using carbon dioxide under high pressure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-(5-bromo-2-hydroxyphenyl)-3-oxocyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to a quinone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 1-(5-bromo-2-hydroxyphenyl)-3-oxocyclobutane-1,4-dione.
Reduction: Formation of 1-(5-bromo-2-hydroxyphenyl)-3-hydroxycyclobutane-1-carboxylic acid.
Substitution: Formation of 1-(5-amino-2-hydroxyphenyl)-3-oxocyclobutane-1-carboxylic acid.
Scientific Research Applications
1-(5-bromo-2-hydroxyphenyl)-3-oxocyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 1-(5-bromo-2-hydroxyphenyl)-3-oxocyclobutane-1-carboxylic acid involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the carboxylic acid group can form ionic interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(5-bromo-2-hydroxyphenyl)-3-(4-bromophenyl)-propane-1,3-dione: Similar in structure but with an additional bromophenyl group.
5-bromo-2-hydroxyacetophenone: A precursor in the synthesis of 1-(5-bromo-2-hydroxyphenyl)-3-oxocyclobutane-1-carboxylic acid.
1-(5-bromo-2-hydroxyphenyl)-3-oxocyclopentane-1-carboxylic acid: Similar structure with a cyclopentane ring instead of a cyclobutane ring.
Uniqueness
This compound is unique due to its combination of a brominated phenol group with a cyclobutane ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
2228535-88-2 |
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Molecular Formula |
C11H9BrO4 |
Molecular Weight |
285.09 g/mol |
IUPAC Name |
1-(5-bromo-2-hydroxyphenyl)-3-oxocyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C11H9BrO4/c12-6-1-2-9(14)8(3-6)11(10(15)16)4-7(13)5-11/h1-3,14H,4-5H2,(H,15,16) |
InChI Key |
OBCFZKFNAMEIPT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)CC1(C2=C(C=CC(=C2)Br)O)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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